Stereochemical Distinction: cis-(4R,6R) vs. trans-(4R,6S) Configuration
The target compound possesses a cis relationship between the C6-hydroxyl and C4-methyl groups, as defined by the (4R,6R) configuration. The closest analog, (4R,6S)-6-hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid (CAS 894415-72-6), features a trans relationship [1]. This fundamental stereochemical difference leads to distinct molecular shapes and intermolecular interaction potentials, which can be critical for chiral recognition in biological systems or asymmetric catalysis [2].
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | cis (4R,6R) |
| Comparator Or Baseline | trans (4R,6S) (CAS 894415-72-6) |
| Quantified Difference | Defined cis vs. trans spatial orientation of substituents; a categorical, not scalar, difference. |
| Conditions | Structural comparison based on standard chemical nomenclature and 2D/3D representations. |
Why This Matters
In stereospecific synthesis, using the wrong diastereomer leads to the epimeric product, which can have drastically different biological activity or physical properties, making unambiguous stereochemical identity a primary procurement selection criterion.
- [1] PubChem. (2026). Compound Summary for CID 45116545: (4R,6R)-6-Hydroxy-4-methylcyclohex-1-ene-1-carboxylic acid. National Center for Biotechnology Information. View Source
- [2] Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. (Class-level reference on the importance of diastereomer configuration). View Source
